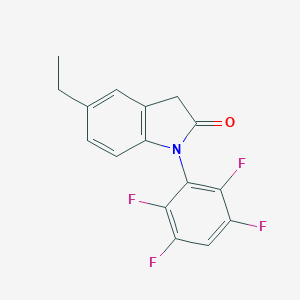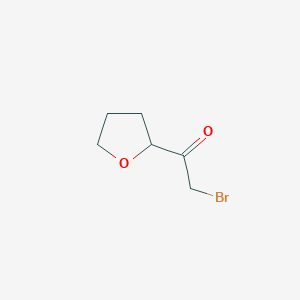
2-Bromo-1-(oxolan-2-yl)ethan-1-one
Descripción general
Descripción
2-Bromo-1-(oxolan-2-yl)ethan-1-one is a chemical compound that is widely used in scientific research. It is a white crystalline solid with a molecular formula of C6H9BrO2 and a molecular weight of 199.04 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(oxolan-2-yl)ethan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-(oxolan-2-yl)ethan-1-one. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Bromo-1-(oxolan-2-yl)ethan-1-one in lab experiments is its versatility in organic synthesis. It can be used to synthesize a variety of compounds, making it a useful reagent for researchers. However, one limitation is its cost, which can be prohibitive for some research projects.
Direcciones Futuras
There are several future directions for research involving 2-Bromo-1-(oxolan-2-yl)ethan-1-one. One area of interest is the development of new synthetic methods using this reagent. Additionally, there is potential for its use in the synthesis of novel pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
2-Bromo-1-(oxolan-2-yl)ethan-1-one is commonly used in scientific research as a reagent in organic synthesis. It is used to synthesize a variety of compounds, including chiral epoxides, β-lactams, and γ-lactones. Additionally, it is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
141061-17-8 |
|---|---|
Nombre del producto |
2-Bromo-1-(oxolan-2-yl)ethan-1-one |
Fórmula molecular |
C6H9BrO2 |
Peso molecular |
193.04 g/mol |
Nombre IUPAC |
2-bromo-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
Clave InChI |
NOYOYKREDRZQSD-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)CBr |
SMILES canónico |
C1CC(OC1)C(=O)CBr |
Sinónimos |
Ethanone, 2-bromo-1-(tetrahydro-2-furanyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

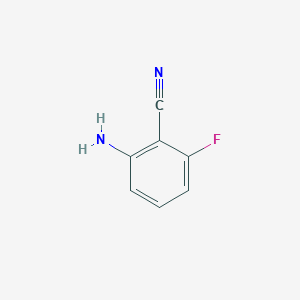
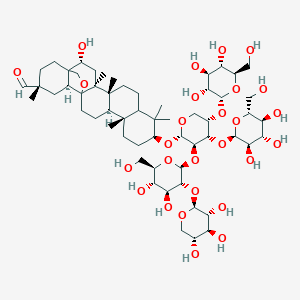
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
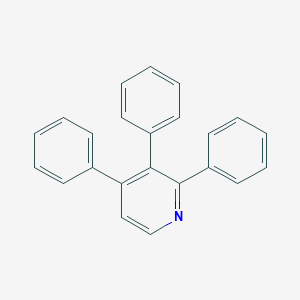
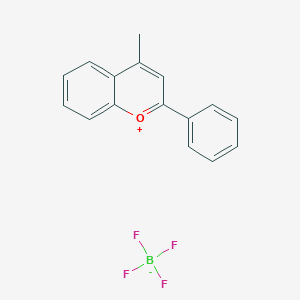
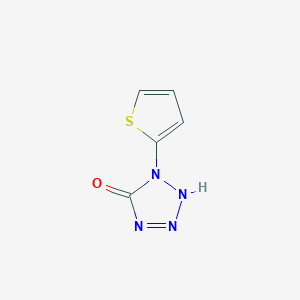
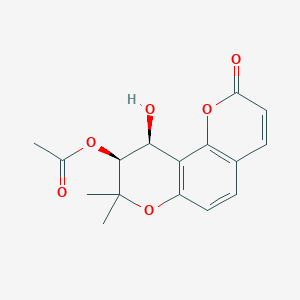
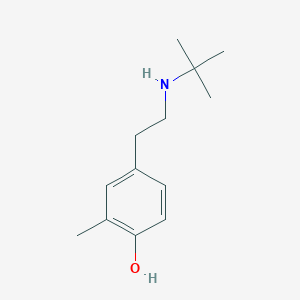
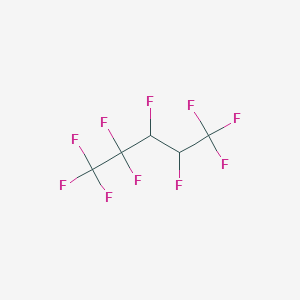
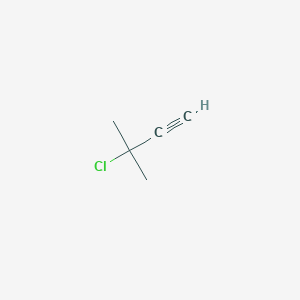
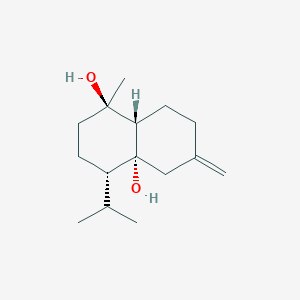
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
